molecular formula C12H15F3N4O B12228006 N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide

Cat. No.: B12228006
M. Wt: 288.27 g/mol
InChI Key: OZCQCBUFEGUPHO-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, solvents like acetonitrile, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as an amine or a halide.

Scientific Research Applications

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The pyrrolidine and pyrimidine rings can interact with the active sites of proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolidine and pyrimidine rings provide a versatile scaffold for interactions with biological targets .

Properties

Molecular Formula

C12H15F3N4O

Molecular Weight

288.27 g/mol

IUPAC Name

N-methyl-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C12H15F3N4O/c1-8(20)18(2)9-4-6-19(7-9)11-16-5-3-10(17-11)12(13,14)15/h3,5,9H,4,6-7H2,1-2H3

InChI Key

OZCQCBUFEGUPHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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